

Phenyltrimethylammonium: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenyltrimethylammonium

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An Overview of a Versatile Quaternary Ammonium Compound in Research and Development

This technical guide provides a comprehensive overview of **phenyltrimethylammonium** (PTMA), a quaternary ammonium compound with significant applications in organic synthesis, pharmacology, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

Phenyltrimethylammonium is a quaternary ammonium cation. It consists of a central nitrogen atom covalently bonded to three methyl groups and one phenyl group, resulting in a permanent positive charge.^{[1][2]} It is typically used and supplied as a salt with various anions, most commonly chloride, bromide, or iodide. The properties of the salt can vary depending on the counter-ion.

Table 1: Physical and Chemical Properties of **Phenyltrimethylammonium** Salts

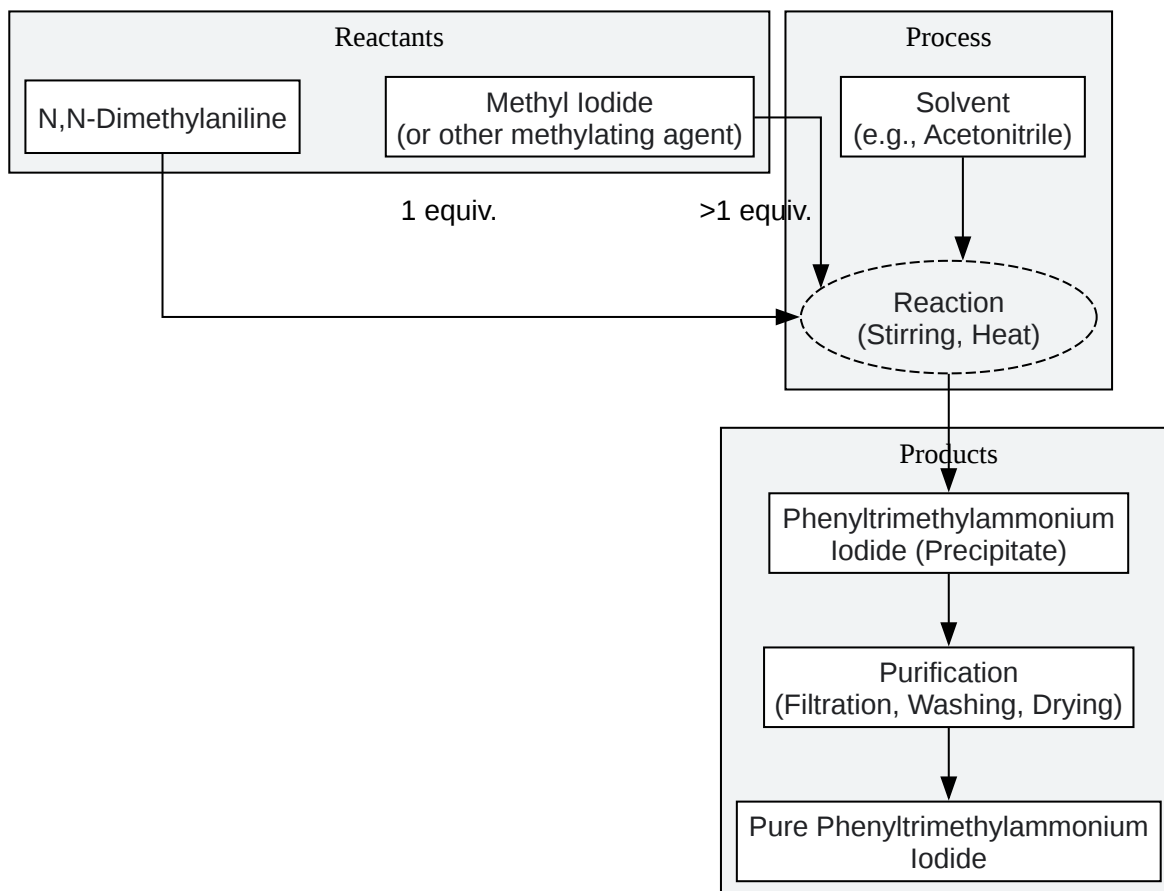
Property	Phenyltrimethylammonium Chloride	Phenyltrimethylammonium Iodide	Phenyltrimethylammonium (Cation)
Synonyms	N,N,N-Trimethylanilinium chloride, PTMAC[2]	-	Trimethylanilinium[3]
CAS Number	138-24-9	98-04-4[4]	3426-74-2[5]
Molecular Formula	C ₉ H ₁₄ ClN	C ₉ H ₁₄ IN	C ₉ H ₁₄ N ⁺ [3]
Molecular Weight	171.67 g/mol	263.12 g/mol	136.21 g/mol [3]
Appearance	White to off-white crystalline powder[6]	White to slightly green crystals[4]	-
Melting Point	235-243 °C[6]	227 °C (sublimes)[4]	-
Solubility	Freely soluble in water (333 g/L)[6]	Soluble in water and methanol[4]	-
pH (2% w/v solution)	4.7 - 6.8[6]	Not specified	-
Assay Purity	≥99.0%[6]	Not specified	-

Synthesis and Purification

The most common method for synthesizing **phenyltrimethylammonium** salts is through the quaternization of an aniline precursor. Two primary routes are the exhaustive methylation of aniline or the direct methylation of N,N-dimethylaniline.

Synthesis from N,N-Dimethylaniline

This method involves the reaction of N,N-dimethylaniline with a methylating agent, such as a methyl halide (e.g., methyl iodide) or methyl triflate.[7]



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Caption: General workflow for the synthesis of **phenyltrimethylammonium** iodide.

Synthesis from Aniline (Exhaustive Methylation)

This route involves reacting aniline with an excess of a methylating agent, typically methyl iodide, in the presence of a base to neutralize the hydrogen iodide formed during the reaction.

[7]

Key Applications

Phenyltrimethylammonium salts are valued for their versatility in both laboratory and industrial settings.

- **Phase Transfer Catalyst (PTC):** PTMAC is widely used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic), which enhances reaction rates and yields.[6][8]
- **Organic Synthesis:** It serves as a reagent or intermediate in various organic reactions. Its derivatives, such as **phenyltrimethylammonium** tribromide (PTAT), are stable and effective brominating agents, offering a safer alternative to liquid bromine.[9]
- **Pharmaceutical and Agrochemical Industries:** It is employed in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, often leveraging its properties as a phase transfer catalyst.[6][8]
- **Disinfectant and Antimicrobial Agent:** Like many quaternary ammonium compounds, it possesses biocidal properties due to its ability to disrupt microbial cell membranes.[1]

Biological Activity and Mechanism of Action

Phenyltrimethylammonium's structure, particularly the quaternary ammonium head group, allows it to interact with biological targets that recognize acetylcholine (ACh).

Interaction with Cholinesterases

Phenyltrimethylammonium is known to interact with acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine. Studies have shown that it acts as an allosteric modulator of AChE.[3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.[3][10] While specific inhibitory constants (K_i or IC_{50}) for **phenyltrimethylammonium** are not readily available in the cited literature, this allosteric interaction is a key aspect of its biochemical profile.

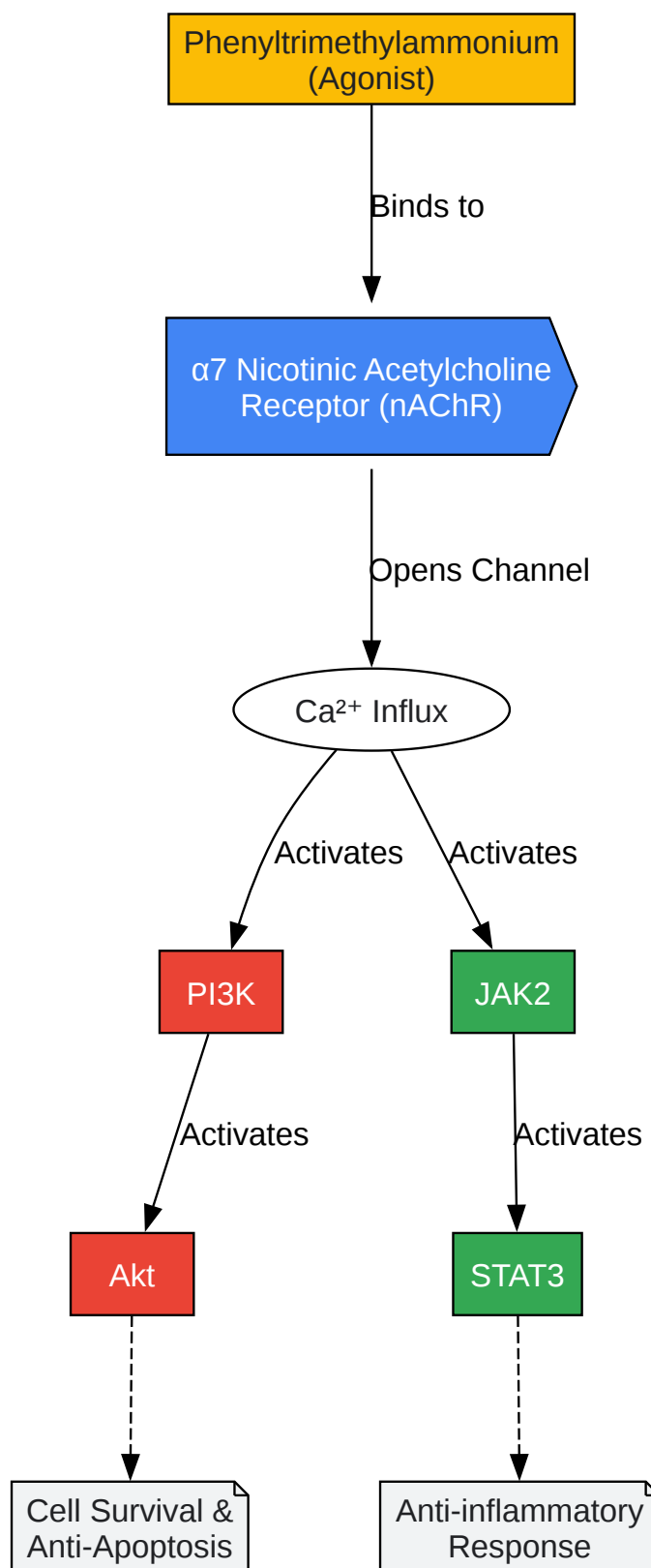
Nicotinic Acetylcholine Receptor (nAChR) Agonism

As a structural analog of the trimethylammonium portion of acetylcholine, PTMA can act as an agonist at nicotinic acetylcholine receptors (nAChRs).[11][12] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system.

Upon binding of an agonist like PTMA, the nAChR undergoes a conformational change, opening a central pore permeable to cations, primarily Na^+ and Ca^{2+} . The influx of these ions leads to depolarization of the cell membrane and initiates downstream signaling cascades. The $\alpha 7$ nAChR subtype, which is highly permeable to Ca^{2+} , is particularly important in mediating neuroprotective and anti-inflammatory signals.[13]

Activation of $\alpha 7$ nAChRs can trigger several key intracellular pathways:[13]

- **PI3K/Akt Pathway:** Calcium influx can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is critical for promoting cell survival and inhibiting apoptosis.
- **JAK2/STAT3 Pathway:** The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway can also be activated, playing a role in mediating anti-inflammatory responses.[6]
- **MAPK/ERK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), can be stimulated, influencing gene expression related to neuronal function and plasticity.[7]



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Caption: Simplified signaling pathway following α7 nAChR activation by an agonist.

Toxicity and Safety

Phenyltrimethylammonium chloride is classified as toxic if swallowed or in contact with skin.

[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling the compound.

Table 2: Toxicological Data for **Phenyltrimethylammonium** Chloride

Metric	Species	Route	Value	Reference
LD50	Rat	Oral	121 mg/kg	[7]
LD50	Rabbit	Dermal	309 mg/kg	[7]
GHS Hazard	-	-	H301 (Toxic if swallowed)	[2]
GHS Hazard	-	-	H311 (Toxic in contact with skin)	[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and biological evaluation of **phenyltrimethylammonium** and its salts. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

Synthesis of Phenyltrimethylammonium Iodide

This protocol is adapted from general procedures for the exhaustive methylation of anilines.[7]

Materials:

- Aniline (1.0 equiv.)
- Methyl Iodide (≥ 3.0 equiv.)
- Potassium Carbonate (K_2CO_3 , anhydrous, 4.0 equiv.)
- Acetonitrile (anhydrous)

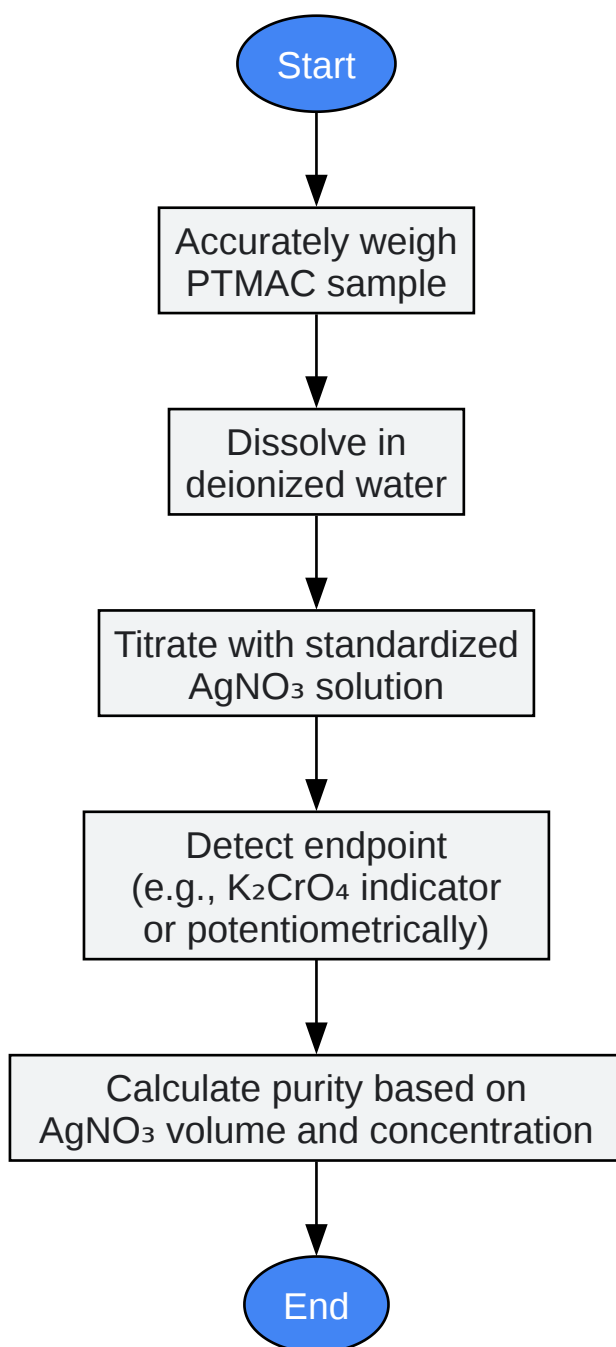
- Diethyl ether
- Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 equiv.) and anhydrous potassium carbonate (4.0 equiv.).
- Add anhydrous acetonitrile to dissolve the aniline (concentration of ~1 M).
- While stirring, add methyl iodide (3.0 equiv.) dropwise to the suspension.
- Heat the reaction mixture to reflux (or 60 °C) and stir for 16-24 hours. The formation of a white precipitate should be observed.^[7]
- After the reaction is complete, cool the mixture to room temperature.
- Collect the solid by vacuum filtration and wash the filter cake thoroughly with diethyl ether (3 x volume of acetonitrile) to remove unreacted starting material and byproducts.
- The collected solid is crude **phenyltrimethylammonium** iodide. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.
- Dry the final product under vacuum to yield a white powder.

Quantitative Analysis by Argentometric Titration

This protocol describes the determination of the purity of **phenyltrimethylammonium** chloride by quantifying its chloride content.^{[14][15]}



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Caption: Workflow for the argentometric titration of **phenyltrimethylammonium** chloride.

Materials:

- **Phenyltrimethylammonium** chloride (PTMAC) sample

- Standardized 0.1 M Silver Nitrate (AgNO_3) solution
- Potassium Chromate (K_2CrO_4) indicator solution (5% w/v)
- Deionized water
- Burette, conical flask, magnetic stirrer

Procedure:

- Accurately weigh approximately 0.15-0.20 g of the PTMAC sample into a 250 mL conical flask.
- Dissolve the sample in approximately 50 mL of deionized water.
- Add 1 mL of the potassium chromate indicator solution to the flask. The solution will turn yellow.
- Titrate the PTMAC solution with the standardized 0.1 M AgNO_3 solution. Swirl the flask continuously.
- The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.
- Record the volume of AgNO_3 solution used.
- Calculate the purity of the PTMAC sample using the following formula: $\text{Purity (\%)} = (V \times M \times \text{MW}) / (W \times 10)$ Where:
 - V = Volume of AgNO_3 titrant (mL)
 - M = Molarity of AgNO_3 solution (mol/L)
 - MW = Molecular weight of PTMAC (171.67 g/mol)
 - W = Weight of the PTMAC sample (g)

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol allows for the measurement of AChE activity and can be adapted to screen for inhibitors or modulators like **phenyltrimethylammonium**.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Acetylthiocholine iodide (ATCh) solution
- DTNB solution
- Test compound (**Phenyltrimethylammonium**) solution at various concentrations
- 96-well microplate, microplate reader

Procedure:

- Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
- In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - AChE enzyme solution
 - Test compound solution (or buffer for control wells)
- Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

- Add the DTNB solution to all wells.
- Initiate the reaction by adding the ATCh substrate solution to all wells.
- Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic mode) using a microplate reader.
- The rate of the reaction (V) is calculated from the linear portion of the absorbance vs. time plot.
- To determine the effect of **phenyltrimethylammonium**, compare the reaction rates in the presence of the compound to the control wells (without the compound). Data can be used to calculate percent inhibition or activation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the **phenyltrimethylammonium** salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The solution should be clear and free of particulate matter.
- ¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the three methyl groups [-N⁺(CH₃)₃] and multiplets in the aromatic region for the five protons of the phenyl group.
- ¹³C NMR: The spectrum will show a signal for the methyl carbons and distinct signals for the carbons of the phenyl ring (ipso, ortho, meta, para).

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) is well-suited for analyzing pre-charged quaternary ammonium compounds.
- Expected Ion: The primary ion observed will be the **phenyltrimethylammonium** cation [C₉H₁₄N]⁺ at an m/z corresponding to its molecular mass (136.11 Da).

- Fragmentation: Fragmentation may occur through the loss of methyl groups or cleavage of the phenyl ring, although the quaternary nitrogen itself is quite stable.

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